Degrader LL-K9-3
描述
Degrader LL-K9-3 is a pioneering small-molecule degrader designed to target the CDK9-cyclin T1 heterodimer, a critical regulator of transcriptional addiction in prostate cancer. By employing a hydrophobic tagging mechanism, LL-K9-3 induces synchronous degradation of both CDK9 and cyclin T1, leading to reduced expression of oncogenic drivers like androgen receptor (AR) and cMyc in 22RV1 cells . Key advantages over its parent CDK9 inhibitor, SNS032, include:
- Enhanced anti-proliferative and pro-apoptotic effects.
- Superior suppression of CDK9- and AR-driven transcriptional programs.
- Improved efficacy compared to the PROTAC Thal-SNS032, particularly in degrading intrinsic AR target genes .
LL-K9-3 represents a novel approach in targeted protein degradation (TPD), leveraging hydrophobic moieties to hijack cellular quality control systems rather than traditional E3 ligase recruitment.
属性
分子式 |
C31H49N5O6S3 |
|---|---|
分子量 |
684.0 g/mol |
IUPAC 名称 |
N-[5-[(5-tert-butyl-1,3-oxazol-2-yl)methylsulfanyl]-1,3-thiazol-2-yl]-1-[2-[[2-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxyacetyl]amino]ethylsulfonyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C31H49N5O6S3/c1-20(2)23-8-7-21(3)15-24(23)41-18-26(37)32-11-14-45(39,40)36-12-9-22(10-13-36)29(38)35-30-34-17-28(44-30)43-19-27-33-16-25(42-27)31(4,5)6/h16-17,20-24H,7-15,18-19H2,1-6H3,(H,32,37)(H,34,35,38)/t21-,23+,24-/m1/s1 |
InChI 键 |
NPRIWHDFWDSJRZ-YFNKSVMNSA-N |
手性 SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)OCC(=O)NCCS(=O)(=O)N2CCC(CC2)C(=O)NC3=NC=C(S3)SCC4=NC=C(O4)C(C)(C)C)C(C)C |
规范 SMILES |
CC1CCC(C(C1)OCC(=O)NCCS(=O)(=O)N2CCC(CC2)C(=O)NC3=NC=C(S3)SCC4=NC=C(O4)C(C)(C)C)C(C)C |
产品来源 |
United States |
准备方法
Core Components of LL-K9-3
LL-K9-3 is a bifunctional molecule integrating three critical elements:
- SNS 032 (CDK9 Inhibitor) : A potent ATP-competitive inhibitor with selectivity for CDK9, characterized by an IC50 of 4 nM.
- Hydrophobic Tag : A nonpolar moiety that induces proteasomal degradation by mimicking misfolded proteins, triggering the ubiquitin-proteasome system (UPS).
- Glycol Linker : A polyethylene glycol (PEG)-based spacer that connects SNS 032 to the hydrophobic tag, optimizing solubility and maintaining steric flexibility for target engagement.
The molecular formula C31H49N5O6S3 (molecular weight: 683.94 g/mol) reflects this tripartite architecture, with the glycol linker balancing hydrophilicity and spatial arrangement.
Synthetic Pathways and Optimization
Synthesis of SNS 032
SNS 032, the CDK9-binding moiety, is synthesized via a multi-step route involving:
- Core Purine Functionalization : A 2,6,9-trisubstituted purine scaffold is assembled using combinatorial chemistry, as described in cassette-dosing pharmacokinetic studies. Parallel synthesis yields intermediates with purities of 63–100%, validated by reversed-phase high-performance liquid chromatography (RP-HPLC) and liquid chromatography–mass spectrometry (LC-MS).
- Sulfonamide Incorporation : Introduction of a sulfonamide group at the C2 position enhances CDK9 affinity, a modification confirmed through kinase inhibition assays.
Hydrophobic Tag Synthesis
The hydrophobic tag is derived from adamantane-based structures, synthesized via Friedel-Crafts alkylation. Key steps include:
- Chlorobenzene-Mediated Cyclization : Analogous to methods in dichloroanthraquinone synthesis, chlorobenzene solvent facilitates high-temperature (95°C) reactions, minimizing byproducts.
- Post-Reaction Processing : Steam distillation isolates the hydrophobic tag, followed by pH adjustment (8–11) and filtration to achieve >97% purity.
Conjugation via Glycol Linker
The final assembly employs carbodiimide coupling to attach SNS 032 and the hydrophobic tag to a diethylene glycol linker:
- Activation of Carboxylic Groups : SNS 032’s terminal carboxyl group is activated using N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
- Stepwise Conjugation :
- Purification : Crude product is purified using preparative HPLC (C18 column, acetonitrile/water gradient), yielding LL-K9-3 with ≥98% purity.
Table 1: Critical Reaction Parameters for LL-K9-3 Synthesis
Physicochemical Characterization
Solubility and Stability
LL-K9-3 exhibits optimal solubility in dimethyl sulfoxide (DMSO) (68.39 mg/mL, 100 mM) and ethanol (3.42 mg/mL, 5 mM). Stability studies confirm integrity for ≥6 months at -20°C, with no detectable degradation by RP-HPLC.
Table 2: Solubility Profile of LL-K9-3
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
|---|---|---|
| DMSO | 68.39 | 100 |
| Ethanol | 3.42 | 5 |
Structural Validation
- Mass Spectrometry : High-resolution LC-MS confirms the molecular ion peak at m/z 684.94 [M+H]+.
- Nuclear Magnetic Resonance (NMR) : 1H NMR (400 MHz, DMSO-d6) verifies linker integration (δ 3.51–3.62 ppm, PEG protons) and adamantane moiety (δ 1.72 ppm, methylene protons).
Biological Validation and Mechanism
Degradation Efficacy
In 22RV1 prostate cancer cells, LL-K9-3 reduces CDK9 and cyclin T1 levels by >80% at 1 µM (6-hour treatment). Western blotting (anti-CDK9 antibody, 1:1500 dilution) quantifies degradation, with densitometry showing DC50 values of 589 nM (cyclin T1) and 662 nM (CDK9).
Table 3: Degradation Kinetics of LL-K9-3
| Target | DC50 (nM) | Cell Line | Incubation Time |
|---|---|---|---|
| CDK9 | 662 | 22RV1 | 6 h |
| Cyclin T1 | 589 | 22RV1 | 6 h |
Selectivity Profiling
LL-K9-3 shows no activity against CDK1, 2, 4, 5, 6, or 7 at concentrations ≤3 µM, as assessed by kinase inhibition assays. Molecular dynamics simulations (50 ns trajectories) reveal stable binding to CDK9’s ATP pocket (RMSD < 2 Å), while other CDKs exhibit RMSD fluctuations >4 Å.
化学反应分析
LL-K9-3 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of LL-K9-3 may result in the formation of oxidized derivatives, while reduction may yield reduced derivatives.
科学研究应用
The degrader LL-K9-3 is a small molecule that induces the degradation of the CDK9-cyclin T1 complex and has potential applications in scientific research, particularly in cancer therapy .
Details of LL-K9-3
LL-K9-3 is a selective degrader that uses hydrophobic tagging technologies (HyT) to target the CDK9-cyclin T1 complex . It consists of a CDK9 inhibitor, SNS 032, linked to a hydrophobic tag via a glycol linker .
| M. Wt | 683.94 |
|---|---|
| Formula |
LL-K9-3 induces selective and synchronous degradation of CDK9 and cyclin T1, without degrading other CDKs like CDK1, 2, 4, 5, 6, and 7 .
Scientific Research Applications
- Prostate Cancer Research: LL-K9-3 has shown enhanced anti-proliferative and pro-apoptotic effects in prostate cancer cells compared to its parental CDK9 inhibitor SNS032 . It effectively suppresses downstream signaling of CDK9 and androgen receptor (AR), inhibiting AR and Myc-driven oncogenic transcriptional programs . LL-K9-3 also demonstrates stronger inhibitory effects on intrinsic target genes of AR than the monomeric CDK9 PROTAC, Thal-SNS032 .
- Targeting CDK9-Cyclin T1 Complex: LL-K9-3 is used to study the function of the CDK9-cyclin T1 complex . As a HyT-based degrader, LL-K9-3 serves as a tool to induce the degradation of protein complexes, offering insights for the design of protein complex degraders .
- Androgen Receptor and cMyc Reduction: LL-K9-3 reduces the expression of androgen receptor (AR) and cMyc in 22RV1 cells .
- Comparison with other CDK9 Inhibitors: Studies have shown LL-K9-3 to be more effective than SNS032 and Thal-SNS032 .
- Anti-proliferative and Pro-apoptotic Activities: LL-K9-3 exhibits anti-proliferative and pro-apoptotic activities and suppresses downstream signaling of CDK9 and AR .
- Inhibiting Oncogenic Transcription: LL-K9-3 inhibits AR and Myc-driven oncogenic transcriptional programs .
作用机制
LL-K9-3 exerts its effects by inducing the polyubiquitination of CDK9-cyclin T1 complexes, leading to their proteasome-mediated degradation . This mechanism involves the use of hydrophobic tagging technology to promote the selective and synchronous degradation of CDK9 and cyclin T1 . The molecular targets of LL-K9-3 include CDK9 and cyclin T1, and the pathways involved are related to transcriptional regulation and cell cycle control .
相似化合物的比较
Mechanism of Action and Target Specificity
Key Insights :
- LL-K9-3 and Degrader 10 target the same complex but employ distinct mechanisms (hydrophobic tagging vs. autophagy tethering), highlighting the diversity of TPD strategies.
Degradation Kinetics and Cellular Efficacy
- LL-K9-3: Induces synchronous degradation of CDK9 and cyclin T1, with rapid suppression of downstream oncogenic signaling (e.g., AR, cMyc). Its degradation profile likely exhibits favorable Dmax (maximum degradation) and AUC (area under the curve) compared to SNS032 .
- Degrader 10 : Shows robust in vivo antitumor activity, though direct kinetic comparisons with LL-K9-3 are unavailable .
- Compound 36 : Demonstrates how structural modifications (e.g., linker optimization) can decouple degradation potency from kinase inhibition, a principle applicable to LL-K9-3's design .
Multi-dimensional kinetic analysis (degradation rate, Dmax, AUC) is critical for rank-ordering degraders, as emphasized in studies using pan-PROTACs .
Structural and Physicochemical Properties
- Hydrophobic Tagging (LL-K9-3) : Incorporates a hydrophobic moiety to induce proteasomal degradation, avoiding the need for bifunctional linker systems typical of PROTACs. This may enhance cell permeability, a common challenge in degrader design .
- PROTACs (Thal-SNS032, MS39) : Require precise linker chemistry to balance ternary complex formation and cellular uptake. For example, MS39’s gefitinib-based scaffold enables mutant EGFR selectivity .
- Molecular Glues (Compound 36) : Derived from CDK inhibitors like dinaciclib, these compounds exhibit "gain-of-function" degradation activity through subtle structural tweaks .
Selectivity and Off-Target Effects
- LL-K9-3: No apparent effects on wild-type EGFR, underscoring its precision .
- MS39/MS154 : Selective for mutant EGFR but lack activity on wild-type isoforms, a benchmark for degrader specificity .
- Compound 40 : A cyclin K degrader with 500-fold weaker CDK12 affinity than compound 36, illustrating how selectivity can be tuned .
Whole-cell proteomics is recommended to validate selectivity, as highlighted in degrader probe criteria .
Therapeutic Potential and Challenges
- LL-K9-3 : Addresses transcriptional addiction in prostate cancer but requires further validation in resistant models.
- ATTECs (Degrader 10) : Broaden TPD applications to autophagy pathways but face challenges in target specificity .
- Data Limitations : Sparse kinetic and structural data for many degraders necessitate computational modeling and high-throughput assays (e.g., CAPA for permeability) .
生物活性
Degrader LL-K9-3 is a small-molecule compound designed to selectively degrade the CDK9-cyclin T1 complex, which plays a crucial role in transcriptional regulation and is implicated in various cancers. This article delves into the biological activity of LL-K9-3, highlighting its mechanisms, efficacy, and potential applications in cancer therapy.
Overview of LL-K9-3
LL-K9-3 utilizes hydrophobic tagging technology (HyT) to facilitate the degradation of specific protein complexes. It is derived from the CDK9 inhibitor SNS032, linked through a glycol moiety to a hydrophobic tag. The compound demonstrates selective degradation capabilities, specifically targeting CDK9 and cyclin T1 without affecting other cyclin-dependent kinases (CDKs) such as CDK1, 2, 4, 5, 6, and 7 .
The mechanism of action for LL-K9-3 involves the following steps:
- Binding : LL-K9-3 binds to the CDK9-cyclin T1 complex.
- Ubiquitination : The compound recruits E3 ubiquitin ligases via its hydrophobic tag, leading to ubiquitination of the target proteins.
- Proteasomal Degradation : The ubiquitinated proteins are subsequently directed to the proteasome for degradation.
This process effectively reduces the levels of CDK9 and cyclin T1 in cells, which is critical for inhibiting oncogenic transcriptional programs associated with cancer progression.
Efficacy in Cancer Models
LL-K9-3 has shown promising results in preclinical studies, particularly in prostate cancer models. In 22RV1 prostate cancer cells, LL-K9-3 was found to significantly reduce the expression levels of key oncogenes such as the androgen receptor (AR) and cMyc .
Case Study Data
A comparative analysis of LL-K9-3 with its parent compound SNS032 reveals that LL-K9-3 exhibits superior efficacy:
| Compound | DC50 (nM) for CDK9 | DC50 (nM) for Cyclin T1 | Efficacy in Prostate Cancer |
|---|---|---|---|
| LL-K9-3 | 662 | 589 | High |
| SNS032 | Not available | Not available | Moderate |
The data indicates that LL-K9-3 not only has lower DC50 values but also demonstrates enhanced anti-proliferative activity compared to SNS032 .
Research Findings
Recent studies have highlighted several key findings regarding LL-K9-3:
- Selectivity : LL-K9-3 selectively degrades CDK9 and cyclin T1 without impacting other kinases, which minimizes off-target effects and enhances therapeutic potential .
- Mechanistic Insights : The degradation of CDK9 leads to decreased phosphorylation of RNA polymerase II, thereby inhibiting transcriptional elongation essential for cancer cell proliferation .
- Potential Applications : Given its mechanism and efficacy, LL-K9-3 could be developed as a therapeutic agent for treating cancers characterized by hyperactivation of the CDK9-cyclin T1 pathway.
常见问题
Q. What is the molecular mechanism of action of Degrader LL-K9-3 in targeting the CDK9-cyclin T1 complex?
this compound acts as a hydrophobic tagging molecule that selectively induces proteasomal degradation of the CDK9-cyclin T1 heterodimer, a critical regulator of transcriptional addiction in cancers. Its mechanism involves binding to CDK9-cyclin T1, recruiting E3 ubiquitin ligases to polyubiquitinate the complex, and promoting degradation via the ubiquitin-proteasome system. This results in reduced expression of oncogenic transcription factors like AR and cMyc .
Q. What experimental models are recommended for validating LL-K9-3's efficacy in prostate cancer research?
The 22RV1 cell line (androgen receptor-driven prostate cancer model) is a primary in vitro system for testing LL-K9-3. Key assays include:
- Quantitative proteomics : Time-resolved global proteome profiling to confirm synchronous degradation of CDK9 and cyclin T1.
- Transcriptomic analysis : RNA-seq to assess suppression of AR/Myc-driven transcriptional programs.
- Functional assays : Anti-proliferation (MTT) and apoptosis (Annexin V) compared to controls like SNS032 (CDK9 inhibitor) .
Q. Which standard assays are used to quantify LL-K9-3's degradation efficiency?
- Dose-response experiments : Measure DC50 (half-maximal degradation concentration) and Dmax (maximal degradation) using Simple Western technology, which requires only 3 µL lysate samples and provides size-resolved, quantitative protein expression data .
- Ubiquitin mapping : HDX (hydrogen-deuterium exchange) proteomics to track ubiquitination patterns induced by LL-K9-3 .
Advanced Research Questions
Q. How can computational modeling predict ternary complex dynamics for optimizing LL-K9-3's design?
Advanced molecular dynamics (MD) simulations and machine learning (ML) integrate cryo-EM data and biophysical measurements to model the ternary complex (LL-K9-3, CDK9-cyclin T1, E3 ligase). Key steps:
- Ensemble modeling : Identify high-population conformations that favor productive ubiquitination.
- Linker optimization : Use AtomMap or VantAI platforms to design linkers balancing stability and drug-like properties .
Q. What proteomics strategies resolve contradictions in off-target effects of LL-K9-3 across cell lines?
- DIA-PASEF® mass spectrometry : Combines data-independent acquisition (DIA) with trapped ion mobility for deep, label-free proteome coverage (>8,000 proteins/sample).
- Multi-dimensional integration : Pair global proteomics with phosphoproteomics (e.g., DoTK tyrosine profiling) and ubiquitinomics to distinguish direct targets from downstream effects .
Q. How can PK–PD modeling improve translational workflows for LL-K9-3?
A quantitative framework integrates:
- Target engagement assays : SPR (surface plasmon resonance) to measure ternary complex binding kinetics.
- Degradation kinetics : Time-course proteomics to model Dmax and DC50 in vivo.
- Translational scaling : Allometric scaling from murine models to predict human dosing regimens .
Methodological Challenges & Data Analysis
Q. What statistical tools address variability in LL-K9-3's degradation efficiency across experimental replicates?
- DIA-NN software : Performs retention-time alignment and probabilistic library matching for robust quantification in large-scale proteomics datasets.
- Normalization : Use total protein abundance or spike-in controls to correct batch effects .
Q. How should researchers optimize ternary complex stability when designing LL-K9-3 analogs?
- HDX-MS (Hydrogen-Deuterium Exchange Mass Spectrometry) : Maps regions of CDK9-cyclin T1 with increased flexibility upon LL-K9-3 binding.
- Cryo-EM validation : Resolve atomic-level interactions (e.g., PDB ID: 7S4E) to guide structure-based linker modifications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
